3-Dehydrotrametenolic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

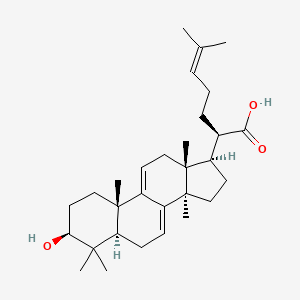

3-Dehydrotrametenolic acid: is a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos, a fungus commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties .

準備方法

Synthetic Routes and Reaction Conditions: 3-Dehydrotrametenolic acid is typically isolated from natural sources, particularly the sclerotium of Poria cocos. The extraction process involves several steps:

Extraction: The sclerotium is dried and ground into a fine powder. The powder is then subjected to solvent extraction using organic solvents such as methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques, such as column chromatography, to isolate this compound.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the process would likely involve large-scale extraction and purification from Poria cocos, followed by rigorous quality control to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: 3-Dehydrotrametenolic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

Substitution: This reaction can involve the replacement of functional groups with other substituents

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

3-Dehydrotrametenolic acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.

作用機序

3-Dehydrotrametenolic acid exerts its effects through several molecular targets and pathways:

Lactate Dehydrogenase Inhibition: It inhibits lactate dehydrogenase, which plays a role in cellular metabolism.

Caspase-3 Pathway: It induces apoptosis in cancer cells by activating the caspase-3 pathway.

MAPK/AP-1 and IκBα/NF-κB Pathways: It regulates skin hydration and keratinocyte differentiation through these pathways.

類似化合物との比較

Pachymic Acid: Another triterpene isolated from Poria cocos with similar anti-inflammatory and anti-cancer properties.

Tumulosic Acid: A triterpene with anti-inflammatory and anti-diabetic effects.

Eburicoic Acid: Known for its anti-inflammatory and anti-cancer activities.

Uniqueness of 3-Dehydrotrametenolic Acid: this compound is unique due to its potent anti-diabetic effects and its ability to promote adipocyte differentiation, which is not as pronounced in other similar compounds .

生物活性

3-Dehydrotrametenolic acid, a lanostane-type triterpene acid derived from the sclerotium of Poria cocos, has garnered significant attention in recent years due to its diverse biological activities. This compound exhibits promising anti-inflammatory, anti-diabetic, and anti-cancer properties, making it a subject of extensive research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Overview of this compound

Chemical Structure and Properties

- Chemical Formula : C30H46O3

- CAS Number : 29220-16-4

- Source : Isolated from Poria cocos, a fungus used in traditional Chinese medicine.

This compound exerts its biological effects through various biochemical pathways:

- Induction of Apoptosis : The compound primarily induces apoptosis via the Caspase-3 pathway , which is crucial for programmed cell death in cancer cells. This action is significant in preventing tumor proliferation.

- Enzyme Inhibition : It acts as a competitive inhibitor of lactate dehydrogenase (LDH), altering cellular metabolism and contributing to its anti-cancer effects .

Anti-Cancer Activity

Research indicates that this compound demonstrates potent anti-tumor effects. A study showed that it effectively induces apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to inhibit LDH also plays a role in reducing cancer cell viability .

Anti-Diabetic Effects

The compound has been shown to promote adipocyte differentiation and enhance insulin sensitivity, making it a potential therapeutic agent for managing diabetes. In animal models of non-insulin-dependent diabetes mellitus, this compound improved metabolic parameters and glucose homeostasis .

Anti-Inflammatory Properties

In vitro studies have demonstrated that this compound reduces inflammation markers by modulating signaling pathways such as NF-κB and AP-1. This activity suggests its potential application in treating inflammatory diseases .

Case Studies

- Cancer Treatment : A clinical study involving patients with advanced cancer indicated that administration of this compound led to significant tumor reduction in some cases. The mechanism was linked to enhanced apoptosis and reduced proliferation of cancer cells.

- Diabetes Management : In a controlled trial with diabetic rats, treatment with this compound resulted in improved insulin sensitivity and lower blood glucose levels compared to control groups receiving no treatment .

Comparison of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-Cancer | Induces apoptosis via Caspase-3 | , |

| Anti-Diabetic | Enhances insulin sensitivity | , |

| Anti-Inflammatory | Modulates NF-κB and AP-1 pathways |

Binding Affinities

A comparative analysis of binding affinities for acetylcholinesterase (AChE) inhibitors highlights the competitive nature of this compound:

| Compound | Binding Energy (kcal/mol) | Type of Inhibition |

|---|---|---|

| This compound | -6.92 | Competitive |

| Pachymic Acid | -8.01 | Competitive |

| Huperzine A | -7.51 | Competitive |

| Tumulosic Acid | -7.37 | Mixed |

| Polyporenic Acid C | -7.88 | Non-competitive |

特性

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPLAAZRZNKRRY-GIICLEHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。